molecular formula C4H3ClS2 B3381464 5-Chlorothiophene-2-thiol CAS No. 2404-97-9

5-Chlorothiophene-2-thiol

Cat. No.: B3381464
CAS No.: 2404-97-9
M. Wt: 150.7 g/mol
InChI Key: LOHFOVVANBMXLX-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-thiol is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the 5-position and a thiol group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2-thiol can be achieved through various methods. One common approach involves the chlorination of thiophene followed by thiolation. For instance, 5-chlorothiophene can be synthesized by treating thiophene with a chlorinating agent such as sulfuryl chloride. The resulting 5-chlorothiophene can then be converted to this compound by reacting it with a thiolating agent like thiourea under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and thiolation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chlorothiophene-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects. The chlorine atom enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

    Thiophene-2-thiol: Lacks the chlorine substituent, resulting in different reactivity and applications.

    5-Bromothiophene-2-thiol: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and biological activity.

    2-Chlorothiophene: Chlorine substitution at the 2-position instead of the 5-position, affecting its reactivity and use in synthesis.

Uniqueness: 5-Chlorothiophene-2-thiol is unique due to the presence of both a chlorine atom and a thiol group on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chlorothiophene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClS2/c5-3-1-2-4(6)7-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHFOVVANBMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485170
Record name 2-chloro-5-thiophenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2404-97-9
Record name 2-chloro-5-thiophenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothiophene-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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